molecular formula C7H7NNaO3 B086723 Sodium 4-aminosalicylate CAS No. 133-10-8

Sodium 4-aminosalicylate

Cat. No.: B086723
CAS No.: 133-10-8
M. Wt: 176.12 g/mol
InChI Key: TUDXHDSCPJSDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-aminosalicylate, also known as the sodium salt of 4-amino-2-hydroxybenzoic acid, is a compound primarily used in the treatment of tuberculosis. It is a derivative of 4-aminosalicylic acid and is known for its anti-mycobacterial properties. This compound is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mechanism of Action

Target of Action

Sodium 4-aminosalicylate, also known as aminosalicylic acid, primarily targets pteridine synthetase , a key enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in bacterial growth and multiplication .

Mode of Action

This compound interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid . This binding effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in a slowdown of cell growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, this compound disrupts the first step in folic acid synthesis . This disruption leads to a decrease in folic acid levels, which in turn slows down bacterial growth and multiplication .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract . One of the major considerations in the clinical pharmacology of aminosalicylic acid is the short serum half-life of one hour for the free drug . This means that the drug is quickly metabolized and eliminated from the body, which can impact its bioavailability .

Result of Action

The primary result of this compound’s action is its bacteriostatic effect against Mycobacterium tuberculosis . This means it prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s acid-resistant coating is designed to protect against degradation in the stomach, so it should be administered in food or drink with a pH less than 5 . Additionally, the drug’s short serum half-life means that regular dosing is necessary to maintain effective concentrations in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-aminosalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-aminosalicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Aminosalicylic acid
  • Sulfasalazine
  • Mesalamine
  • Olsalazine

Comparison:

This compound stands out due to its specific application in tuberculosis treatment and its unique mechanism of action involving folic acid synthesis inhibition.

Properties

CAS No.

133-10-8

Molecular Formula

C7H7NNaO3

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;4-amino-2-hydroxybenzoate;dihydrate

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

InChI Key

TUDXHDSCPJSDIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[Na]

Key on ui other cas no.

133-10-8

physical_description

Beige crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

65-49-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-aminosalicylate
Reactant of Route 2
Sodium 4-aminosalicylate
Reactant of Route 3
Sodium 4-aminosalicylate
Reactant of Route 4
Reactant of Route 4
Sodium 4-aminosalicylate
Reactant of Route 5
Sodium 4-aminosalicylate
Reactant of Route 6
Sodium 4-aminosalicylate
Customer
Q & A

Q1: What is the primary mechanism of action of Sodium 4-aminosalicylate (S4-A) in treating malignant brain glioma?

A: Research suggests that S4-A acts by inhibiting the NF-κB pathway. [] This pathway plays a crucial role in the growth and proliferation of malignant brain glioma cells. By inhibiting NF-κB, S4-A effectively suppresses the proliferation of these cells both in vitro and in vivo. []

Q2: What are the observed effects of silver carboxylate complexes containing this compound on bacterial cells?

A: Microscopic analysis reveals that these complexes induce significant morphological changes in Staphylococcus epidermidis. [] These changes include DNA condensation, membrane disruption, cytoplasmic material shedding, and the penetration of silver microcrystals into the bacteria. []

Q3: Has this compound demonstrated efficacy in any in vivo models of disease?

A: Yes, in a mouse model of in situ tumor formation, Caffeic acid phenethyl ester (CAPE), another NF-κB inhibitor alongside S4-A, exhibited significant antitumor activity. [] This suggests the potential therapeutic benefit of targeting the NF-κB pathway, to which S4-A also contributes.

Q4: What innovative teaching approaches have been employed to enhance student understanding of this compound synthesis?

A: Problem-Based Learning (PBL) has been successfully implemented in medicinal chemistry courses teaching the preparation of this compound. [] This approach encourages student engagement, self-directed learning, and problem-solving skills, ultimately leading to improved experimental success rates. []

Q5: Are there methods for specifically determining the presence of this compound in mixtures?

A: Yes, analytical techniques like flow-injection analysis allow for the selective determination of 4-aminosalicylic acid derivatives, including this compound, even in complex mixtures. [] This highlights the possibility of specific and sensitive detection methods for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.